ethyl 2-[(3-{[(isopropylamino)carbonyl]amino}-1H-1,2,4-triazol-5-yl)sulfanyl]acetate
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Overview
Description
Ethyl 2-[(3-{[(isopropylamino)carbonyl]amino}-1H-1,2,4-triazol-5-yl)sulfanyl]acetate is a complex organic compound that features a triazole ring, a sulfanyl group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(3-{[(isopropylamino)carbonyl]amino}-1H-1,2,4-triazol-5-yl)sulfanyl]acetate typically involves multiple steps One common approach starts with the preparation of the 1,2,4-triazole core, which can be synthesized through the cyclization of appropriate hydrazine derivatives with carbon disulfide and subsequent reactions with alkylating agents
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(3-{[(isopropylamino)carbonyl]amino}-1H-1,2,4-triazol-5-yl)sulfanyl]acetate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
Ethyl 2-[(3-{[(isopropylamino)carbonyl]amino}-1H-1,2,4-triazol-5-yl)sulfanyl]acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 2-[(3-{[(isopropylamino)carbonyl]amino}-1H-1,2,4-triazol-5-yl)sulfanyl]acetate involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, while the isopropylamino group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[(3-{[(methylamino)carbonyl]amino}-1H-1,2,4-triazol-5-yl)sulfanyl]acetate
- Ethyl 2-[(3-{[(ethylamino)carbonyl]amino}-1H-1,2,4-triazol-5-yl)sulfanyl]acetate
- Ethyl 2-[(3-{[(propylamino)carbonyl]amino}-1H-1,2,4-triazol-5-yl)sulfanyl]acetate
Uniqueness
Ethyl 2-[(3-{[(isopropylamino)carbonyl]amino}-1H-1,2,4-triazol-5-yl)sulfanyl]acetate is unique due to the presence of the isopropylamino group, which can influence its binding affinity and specificity towards biological targets. This makes it a valuable compound for the development of selective inhibitors or modulators in medicinal chemistry.
Properties
IUPAC Name |
ethyl 2-[[5-(propan-2-ylcarbamoylamino)-1H-1,2,4-triazol-3-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N5O3S/c1-4-18-7(16)5-19-10-13-8(14-15-10)12-9(17)11-6(2)3/h6H,4-5H2,1-3H3,(H3,11,12,13,14,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZHYVTGHLXHBLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NNC(=N1)NC(=O)NC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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